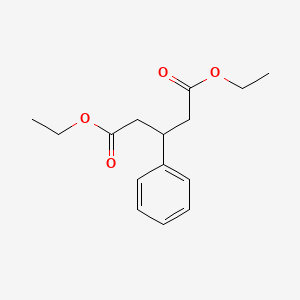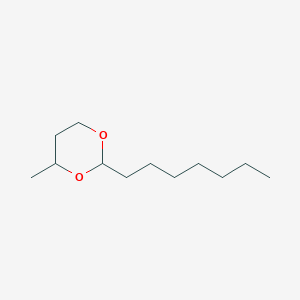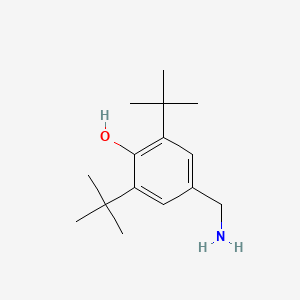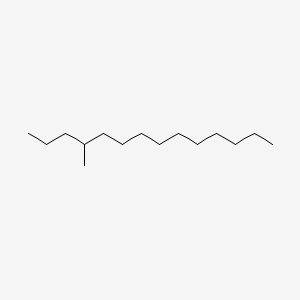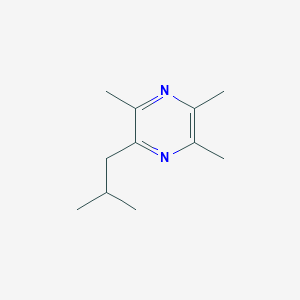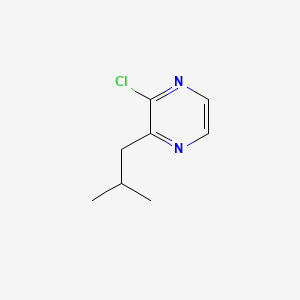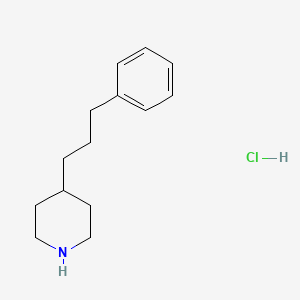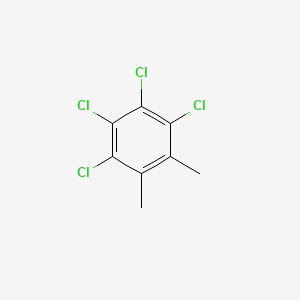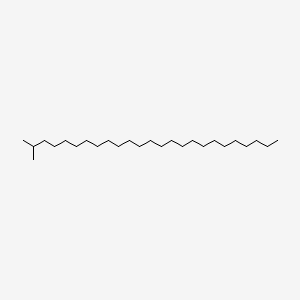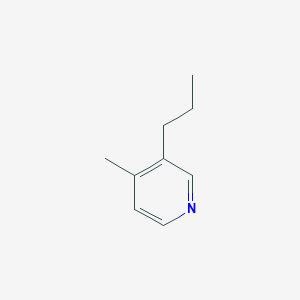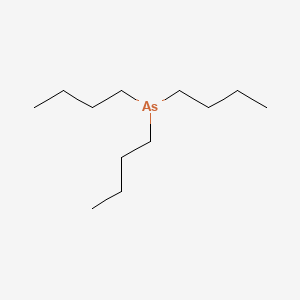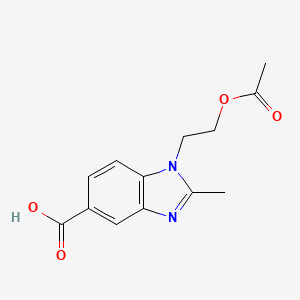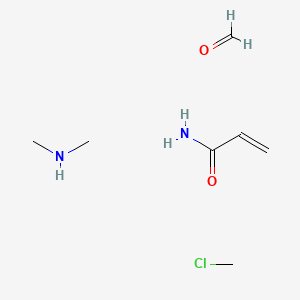
chloromethane;formaldehyde;N-methylmethanamine;prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
chloromethane;formaldehyde;N-methylmethanamine;prop-2-enamide is a compound with the molecular formula C7H17ClN2O2 and a molecular weight of 196.67 g/mol. This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloromethane;formaldehyde;N-methylmethanamine;prop-2-enamide typically involves the reaction of 2-Propenamide with chloromethane, dimethylamine, and formaldehyde under controlled conditions . The reaction conditions, such as temperature, pressure, and the presence of catalysts, can be adjusted to optimize the yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger quantities of reactants and more sophisticated equipment to ensure consistent quality and efficiency . The process may involve continuous flow reactors and automated systems to maintain precise control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
chloromethane;formaldehyde;N-methylmethanamine;prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
chloromethane;formaldehyde;N-methylmethanamine;prop-2-enamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving protein interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of adhesives, coatings, and plastic additives due to its excellent adhesive properties.
Mechanism of Action
The mechanism of action of chloromethane;formaldehyde;N-methylmethanamine;prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can affect various biological processes and pathways, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to chloromethane;formaldehyde;N-methylmethanamine;prop-2-enamide include:
Polyacrylamide: A polymer of acrylamide used in similar applications.
Polyvinyl alcohol: Another polymer with adhesive properties.
Polyethyleneimine: Used in various industrial and research applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form strong adhesive bonds and its versatility in different research and industrial contexts make it a valuable compound.
Properties
CAS No. |
70750-20-8 |
|---|---|
Molecular Formula |
C7H17ClN2O2 |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
chloromethane;formaldehyde;N-methylmethanamine;prop-2-enamide |
InChI |
InChI=1S/C3H5NO.C2H7N.CH3Cl.CH2O/c1-2-3(4)5;1-3-2;2*1-2/h2H,1H2,(H2,4,5);3H,1-2H3;1H3;1H2 |
InChI Key |
WCBUXFKFTGOXKB-UHFFFAOYSA-N |
SMILES |
CNC.CCl.C=CC(=O)N.C=O |
Canonical SMILES |
CNC.CCl.C=CC(=O)N.C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


